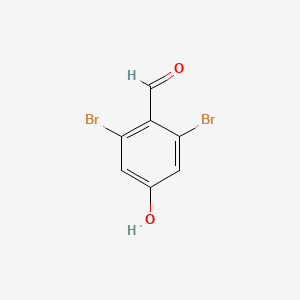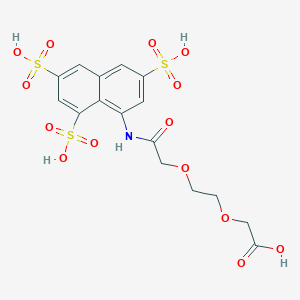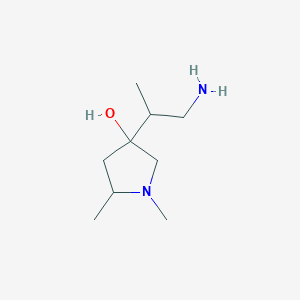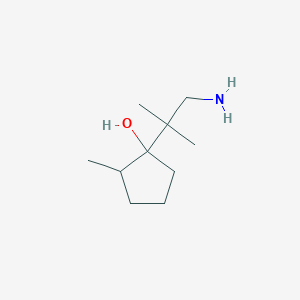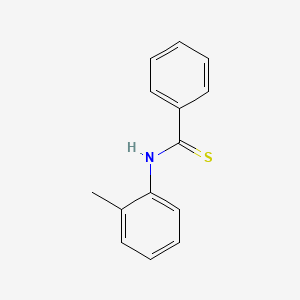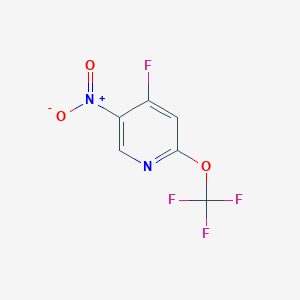
4-Fluoro-5-nitro-2-(trifluoromethoxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-5-nitro-2-(trifluoromethoxy)pyridine is an organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom, a nitro group, and a trifluoromethoxy group attached to a pyridine ring. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and physical properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
The synthesis of 4-Fluoro-5-nitro-2-(trifluoromethoxy)pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 4-fluoro-2-(trifluoromethoxy)pyridine using a mixture of nitric acid and sulfuric acid under controlled conditions. The reaction is carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired product .
Industrial production methods may involve the use of continuous flow reactors to enhance reaction efficiency and yield. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to improved scalability and reproducibility .
Chemical Reactions Analysis
4-Fluoro-5-nitro-2-(trifluoromethoxy)pyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include palladium catalysts for hydrogenation, strong acids or bases for substitution reactions, and oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
4-Fluoro-5-nitro-2-(trifluoromethoxy)pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Fluorinated pyridines are often explored for their potential as drug candidates due to their enhanced metabolic stability and bioavailability.
Mechanism of Action
The mechanism of action of 4-Fluoro-5-nitro-2-(trifluoromethoxy)pyridine and its derivatives depends on their specific applications. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets, thereby improving its efficacy .
Comparison with Similar Compounds
4-Fluoro-5-nitro-2-(trifluoromethoxy)pyridine can be compared with other fluorinated pyridines, such as:
2-Fluoro-4-(trifluoromethyl)pyridine: Similar in structure but lacks the nitro group, which may result in different chemical reactivity and biological activity.
2-Fluoro-5-(trifluoromethoxy)aniline: Contains an amino group instead of a nitro group, leading to different applications and properties.
Chloro-bis(trifluoromethyl)pyridine: Contains chlorine atoms and trifluoromethyl groups, offering unique chemical properties and applications.
Properties
Molecular Formula |
C6H2F4N2O3 |
|---|---|
Molecular Weight |
226.09 g/mol |
IUPAC Name |
4-fluoro-5-nitro-2-(trifluoromethoxy)pyridine |
InChI |
InChI=1S/C6H2F4N2O3/c7-3-1-5(15-6(8,9)10)11-2-4(3)12(13)14/h1-2H |
InChI Key |
OOYARLCOYMPQBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1OC(F)(F)F)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


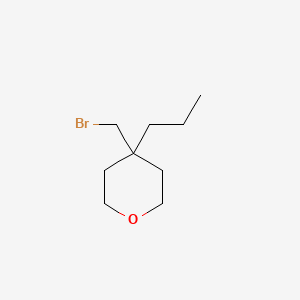
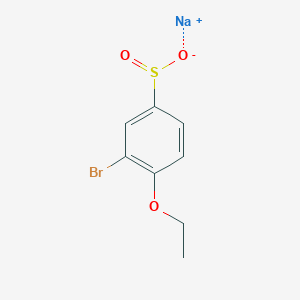
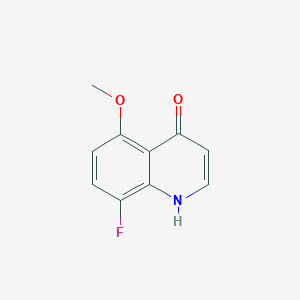

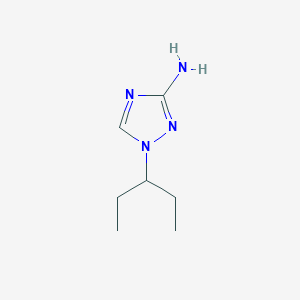

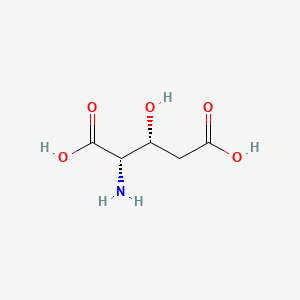
![Ethyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B13152796.png)
